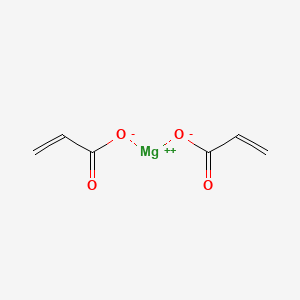

Magnesium,prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium prop-2-enoate, also known as magnesium acrylate, is an organic compound with the molecular formula C₆H₆MgO₄. It is a magnesium salt of acrylic acid, where the magnesium ion is coordinated with two prop-2-enoate anions. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium prop-2-enoate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide or magnesium oxide is gradually added to a solution of acrylic acid under controlled temperature and pH conditions. The reaction can be represented as follows:

Mg(OH)2+2CH2=CHCOOH→Mg(CH2=CHCOO)2+2H2O

Alternatively, magnesium carbonate can be used as a starting material, reacting with acrylic acid to form magnesium prop-2-enoate and carbon dioxide:

MgCO3+2CH2=CHCOOH→Mg(CH2=CHCOO)2+CO2+H2O

Industrial Production Methods

In industrial settings, the production of magnesium prop-2-enoate often involves the use of magnesium chloride and sodium acrylate. The reaction occurs in an aqueous medium, where magnesium chloride reacts with sodium acrylate to form magnesium prop-2-enoate and sodium chloride:

MgCl2+2CH2=CHCOONa→Mg(CH2=CHCOO)2+2NaCl

This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Magnesium prop-2-enoate undergoes various chemical reactions, including:

Polymerization: The vinyl groups in the prop-2-enoate anions can undergo free radical polymerization to form polyacrylate materials.

Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Coordination: The magnesium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Coordination: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.

Major Products Formed

Polymerization: Poly(magnesium acrylate) or cross-linked polyacrylate networks.

Substitution: Alkyl or acyl derivatives of magnesium prop-2-enoate.

Coordination: Magnesium-ligand complexes with varying stoichiometries.

Scientific Research Applications

Magnesium prop-2-enoate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyacrylate materials, which are employed in superabsorbent polymers, adhesives, and coatings.

Materials Science: Utilized in the development of hydrogels and other advanced materials with unique mechanical and chemical properties.

Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

Catalysis: Employed as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Mechanism of Action

The mechanism of action of magnesium prop-2-enoate depends on its application:

Polymerization: The vinyl groups undergo free radical polymerization, forming long polymer chains.

Coordination Chemistry: The magnesium ion coordinates with ligands, stabilizing reactive intermediates and facilitating catalytic cycles.

Biomedical Applications: In drug delivery, the compound forms hydrogels that can encapsulate and release therapeutic agents in a controlled manner.

Comparison with Similar Compounds

Magnesium prop-2-enoate can be compared with other similar compounds such as:

Sodium prop-2-enoate (sodium acrylate): Similar in structure but with sodium instead of magnesium. It is widely used in superabsorbent polymers.

Calcium prop-2-enoate (calcium acrylate): Similar in structure but with calcium instead of magnesium. It is used in similar applications but has different solubility and reactivity properties.

Magnesium methacrylate: Similar to magnesium prop-2-enoate but with a methyl group on the vinyl group. It has different polymerization properties and is used in different types of polymers.

Magnesium prop-2-enoate is unique due to its specific coordination chemistry and the properties imparted by the magnesium ion, making it suitable for specialized applications in materials science and catalysis.

Properties

Molecular Formula |

C6H6MgO4 |

|---|---|

Molecular Weight |

166.41 g/mol |

IUPAC Name |

magnesium;prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

DWLAVVBOGOXHNH-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)

![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)